2,2'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)disulfanediyl]bis[N-(3-methoxyphenyl)acetamide]
Overview
Description
2,2’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(thio)]bis[N-(3-methoxyphenyl)acetamide] is a complex organic compound featuring a triazole ring, thioether linkages, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(thio)]bis[N-(3-methoxyphenyl)acetamide] typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation.
Thioether Linkage Formation:
Acetamide Group Addition: The final step involves the acylation of the triazole-thioether intermediate with 3-methoxyphenyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thioether linkages.
Reduction: Reduction reactions can target the triazole ring or the acetamide groups.
Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Halogenated methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It can be used in the synthesis of polymers with specific electronic properties.
Biology
Enzyme Inhibition: The triazole ring is known for its ability to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the triazole ring and thioether linkages.
Medicine
Drug Development:
Industry
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 2,2’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(thio)]bis[N-(3-methoxyphenyl)acetamide] involves its interaction with molecular targets such as enzymes or microbial cell walls. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The thioether linkages may disrupt microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole: A simpler triazole derivative with similar enzyme inhibition properties.
3-methoxyphenyl acetamide: Shares the acetamide group but lacks the triazole and thioether functionalities.
Thioether-linked triazoles: Compounds with similar thioether linkages and triazole rings.
Uniqueness
2,2’-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(thio)]bis[N-(3-methoxyphenyl)acetamide] is unique due to its combination of a triazole ring, thioether linkages, and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[4-amino-5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S2/c1-29-15-7-3-5-13(9-15)22-17(27)11-31-19-24-25-20(26(19)21)32-12-18(28)23-14-6-4-8-16(10-14)30-2/h3-10H,11-12,21H2,1-2H3,(H,22,27)(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYIFXWQXMBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.